2-Undecanol

描述

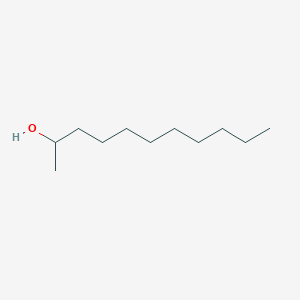

Structure

3D Structure

属性

IUPAC Name |

undecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJIPOFTAHSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058673 | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, colourless liquid | |

| Record name | 2-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.828-0.831 (20°) | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1653-30-1 | |

| Record name | (±)-2-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-11.00 to -9.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Undecanol

Chemical Synthesis Approaches for Racemic 2-Undecanol (B40161)

Racemic this compound, a mixture of (R)- and (S)-enantiomers, can be synthesized through standard chemical reduction methods or by utilizing carboxylic acids as precursors to the corresponding ketone, followed by reduction.

Reduction of 2-Undecanone (B123061) (e.g., Sodium Borohydride (B1222165) Reduction)

A common method for the synthesis of racemic this compound is the reduction of 2-undecanone (methyl nonyl ketone). termedia.plchemicalbook.combenchchem.com This transformation involves the conversion of the carbonyl group in 2-undecanone to a hydroxyl group.

One widely documented reducing agent for this conversion is sodium borohydride (NaBH₄). termedia.plchemguide.co.uk The reduction of ketones with sodium borohydride typically occurs in alcoholic or aqueous solutions. termedia.plchemguide.co.uk The borohydride ion (BH₄⁻) acts as the reducing agent, delivering hydride ions to the electrophilic carbonyl carbon, which leads to the formation of an alkoxide intermediate. chemguide.co.ukpressbooks.pub Subsequent protonation of the alkoxide by a protic solvent or added acid yields the desired alcohol. pressbooks.pub

A reported synthesis of this compound from 2-undecanone utilizing sodium borohydride in a water/propan-2-ol solution achieved a yield of 91% with a purity of 98.9% (GC). termedia.pl

The general reaction can be represented as follows:

R₁R₂C=O + NaBH₄ → [R₁R₂CHO-BH₃]⁻Na⁺ [R₁R₂CHO-BH₃]⁻Na⁺ + H⁺ → R₁R₂CHOH

In the case of 2-undecanone, R₁ = CH₃ and R₂ = (CH₂)₈CH₃.

Another method involves the reduction of methyl nonyl ketone using sodium metal in an alcoholic solvent, a process related to the Bouveault-Blanc reduction. benchchem.com This reaction involves the interaction of sodium metal with the alcohol to generate sodium alkoxide, which facilitates electron transfer to the carbonyl group. benchchem.com

Ketonization of Carboxylic Acids as Precursors to 2-Undecanone

2-Undecanone, the precursor for the reduction methods described above, can be synthesized through the ketonization of carboxylic acids. termedia.pl Ketonization is a reaction where two carboxylic acid molecules are converted into a ketone, carbon dioxide, and water. wikipedia.orgresearchgate.net This reaction typically requires heat and a metal oxide catalyst. wikipedia.org

For the synthesis of 2-undecanone, a mixture of acetic acid (a C₂ carboxylic acid) and decanoic acid (a C₁₀ carboxylic acid) can be used. termedia.pl The ketonization of a mixture of acetic and decanoic acids in the presence of a 20 wt% MnO₂/Al₂O₃ catalyst under flowing conditions has been reported to yield 2-undecanone. termedia.pl The yield of the ketone in this specific example was 70.0% with a purity of 99.9% (GC). termedia.pl

The general reaction for the cross-ketonization of two different carboxylic acids (R₁COOH and R₂COOH) to form an unsymmetrical ketone (R₁COR₂) can be represented as:

R₁COOH + R₂COOH → R₁COR₂ + CO₂ + H₂O

In the synthesis of 2-undecanone from acetic acid and decanoic acid, R₁ = CH₃ and R₂ = (CH₂)₈CH₃.

Research indicates that ketonization can occur via the condensation of two carboxylic acid molecules to produce an anhydride (B1165640) intermediate, followed by decarboxylation. acs.org Metal oxide catalysts, such as ZrO₂, are known to catalyze ketonization, with the activity often depending on factors like oxygen vacancies, acid/basic sites, and redox properties. researchgate.net

Enantioselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound, either (R)- or (S)-2-undecanol, is important because the enantiomers of chiral compounds can have different biological activities or properties. Enantioselective synthesis aims to produce one enantiomer in excess of the other.

Biocatalytic Enantioselective Synthesis

Biocatalysis, utilizing enzymes or whole cells, offers a powerful approach for the enantioselective synthesis of chiral alcohols. researchgate.netmdpi.comresearchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of ketones to chiral alcohols. mdpi.comresearchgate.net

Enantiomerically pure undecan-2-ols have been prepared by biocatalytic enantioselective synthesis. termedia.pl This approach leverages the inherent selectivity of biological catalysts to favor the formation of one specific enantiomer.

Biocatalytic methods often operate under mild conditions, such as ambient temperature and atmospheric pressure, and can provide high enantioselectivity and regioselectivity. mdpi.com

Enzymatic Kinetic Resolution of Racemic Mixtures (e.g., using ADHs)

Enzymatic kinetic resolution is a widely used method to obtain enantiomerically enriched compounds from a racemic mixture. This process relies on an enzyme preferentially reacting with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted or reacting with it at a much slower rate.

For racemic this compound, enzymatic kinetic resolution can be applied. Alcohol dehydrogenases (ADHs) are a class of enzymes commonly used for the stereoselective oxidation of alcohols or the reduction of ketones and aldehydes. mdpi.comresearchgate.net In the context of kinetic resolution of racemic this compound, an ADH could selectively oxidize one enantiomer (either (R) or (S)) back to 2-undecanone, leaving the other enantiomer of this compound in the mixture in an enriched form.

Alternatively, ADHs can be used for the enantioselective reduction of racemic 2-undecanone to produce chiral this compound. mdpi.com By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of this compound can be preferentially formed. Studies have explored the use of ADHs in combination with other enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), for the kinetic resolution of racemic secondary alcohols, including this compound. mdpi.comsemanticscholar.orgacs.org This can lead to the selective formation of (S)-enantiomers. semanticscholar.org

Enzymatic kinetic resolution of racemic acetates of secondary alcohols using lipases can also be employed, where the lipase (B570770) selectively hydrolyzes one enantiomer of the acetate (B1210297), yielding the corresponding chiral alcohol and leaving the other enantiomer of the acetate unreacted. nih.gov

Asymmetric Synthesis Routes Utilizing Chiral Catalysts and Auxiliaries

Asymmetric synthesis involves the use of chiral catalysts or chiral auxiliaries to induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer. chiralpedia.comrsc.org This approach constructs the chiral center directly during the synthesis.

While specific detailed examples for the asymmetric synthesis of this compound using chiral catalysts or auxiliaries were not extensively detailed in the search results, the general principles of asymmetric synthesis are applicable. Chiral catalysts, often transition metal complexes with chiral ligands or small organic molecules, create an asymmetric environment that influences the stereochemical outcome of the reaction. chiralpedia.comnih.govfrontiersin.org Chiral auxiliaries are groups covalently attached to the substrate that direct the stereochemical course of the reaction; after the asymmetric induction, the auxiliary is typically removed.

The development of new chiral ligands and catalysts is an active area of research in asymmetric synthesis, aiming to improve selectivity and efficiency for various transformations, including the reduction of ketones to chiral alcohols. chiralpedia.com

Preparation of Optically Active Alcohol Derivatives

The synthesis of optically active this compound derivatives is of significant interest due to the potential for different enantiomers to exhibit distinct biological activities or physical properties. benchchem.comresearchgate.net One approach to obtaining enantiomerically pure undecan-2-ols involves biocatalytic enantioselective synthesis. termedia.plcabidigitallibrary.orgresearchgate.net This method leverages enzymes to selectively synthesize one enantiomer over the other. The products of these biocatalytic reactions can then be separated, for instance, using column chromatography on silica (B1680970) gel with a mixture of hexane (B92381) and ethyl acetate as the eluent. termedia.plcabidigitallibrary.org Specific rotations of the resulting enantiomers can be measured to confirm their optical purity. termedia.pl

Another method for isolating optically active forms from a racemic mixture of this compound involves the formation of corresponding phthalate (B1215562) esters. benchchem.comchemicalbook.com The racemic alcohol is treated with phthalic anhydride to produce the monoester. benchchem.com This phthalate derivative can then be reacted with a chiral base, such as strychnine (B123637) or brucine, to form diastereomeric salts. benchchem.comchemicalbook.com These salts can often be separated based on differences in solubility, for example, by crystallization from a polar solvent like ethanol (B145695). benchchem.com The isolated salt containing the desired enantiomer is then hydrolyzed with dilute acid to regenerate the enantiomerically enriched alcohol. benchchem.com

Research has explored the use of optically active this compound in the preparation of chiral liquid crystals, such as novel chiral benzoates and fluorobenzoates. tandfonline.comresearchgate.net These derivatives, synthesized using (S)-(+)-2-undecanol among other chiral alcohols, have been investigated for their mesomorphic properties, including phase transition temperatures. tandfonline.comresearchgate.net

Synthesis of this compound Derivatives for Research Purposes

The synthesis of this compound derivatives is crucial for various research applications, including the study of their chemical properties, biological activities, and for use as intermediates in the synthesis of more complex molecules.

Synthesis of Acetals from this compound

Acetals are a class of derivatives formed from the reaction of aldehydes or ketones with alcohols. ymerdigital.com While the provided search results primarily discuss the synthesis of acetals from 2-undecanone (methyl nonyl ketone), the precursor to this compound, the principle of acetal (B89532) formation from alcohols is well-established in organic chemistry. termedia.plymerdigital.com Acetals of undecan-2-one, such as ethylene (B1197577) and propylene (B89431) acetals, have been synthesized by reacting undecan-2-one with ethane-1,2-diol or propane-1,2-diol in the presence of an acid catalyst like sulfosalicylic acid. termedia.pl This reaction typically occurs in a solvent such as toluene. termedia.pl The synthesis of acetals from this compound itself would involve the reaction of this compound with an aldehyde or ketone under acidic conditions. Acetals are often used as protecting groups for carbonyl functionalities or as components in flavors and fragrances. ymerdigital.com

Derivatization for Spectroscopic Analysis

Derivatization of alcohols like this compound is a common technique used to facilitate their analysis by spectroscopic methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netscience.govresearchgate.net By converting the alcohol into a more volatile or detectable derivative, its separation and identification can be improved.

For GC-MS analysis, derivatization with silylating agents, such as trimethylsilyl (B98337) (TMS) reagents, is frequently employed to convert the hydroxyl group into a trimethylsilyl ether. This increases the volatility of the compound, making it more suitable for GC analysis, and often provides characteristic fragmentation patterns in the mass spectrum that aid in identification. researchgate.net While direct examples for this compound were not extensively detailed in the provided results, the general principle applies to fatty alcohols.

In HPLC analysis, derivatization can enhance detectability, particularly when using UV or fluorescence detectors. This often involves reacting the alcohol with a chromophoric or fluorogenic reagent. For instance, derivatization with benzoyl chloride has been used for the analysis of biogenic amines, where this compound was employed as an extraction solvent for the benzoylated products prior to HPLC injection. researchgate.net This highlights the utility of this compound not only as a substrate for derivatization but also as a tool in analytical procedures involving derivatized compounds.

Synthesis for Biological Activity Modulation Studies

The synthesis of this compound derivatives is relevant for investigating how structural modifications influence biological activities. This compound and its derivatives have been studied for their potential biological effects, including antimicrobial activity and effects on the immune system. termedia.plcabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.net

Studies have explored the immunotropic effects of undecan-2-ol and various derivatives of undecan-2-one and undecan-2-ol. termedia.plresearchgate.net These investigations involved the synthesis of derivatives such as undecan-2-ol acetates and acetals of undecan-2-one to evaluate their impact on humoral immunity. termedia.plcabidigitallibrary.orgresearchgate.net The synthesis of enantiomerically pure undecan-2-ols and their acetates has also been undertaken to assess the stereospecificity of their biological activity. benchchem.comtermedia.plcabidigitallibrary.orgresearchgate.net

Biochemical Pathways and Metabolic Roles of 2 Undecanol

Occurrence and Biosynthesis in Biological Systems

2-Undecanol (B40161) is found naturally in a variety of organisms, including plants, animals, and microorganisms. Its presence and the pathways leading to its formation highlight its diverse biological significance.

Natural Occurrence as a Plant Metabolite

This compound has been identified as a natural product in several plant species. It is considered a plant metabolite and a component of volatile oils. nih.govebi.ac.uk It has been reported in Humulus lupulus (hops) and Ruta graveolens (rue). nih.govmedchemexpress.comnih.govmedchemexpress.com It is also noted as a volatile fatty alcohol found as a flavor component in foods derived from plants, such as coconut meat. cenmed.com Other reported occurrences in nature and food include apple fruit, banana fruit, chive, coriander leaf oil, corn husk oil, and corn seed oil. thegoodscentscompany.com

Role as an Animal Metabolite and Pheromone Component

In animals, this compound functions as a metabolite. nih.govebi.ac.uk Furthermore, it is recognized for its role as a pheromone component in various insect species. nih.govebi.ac.ukmedchemexpress.comglpbio.comnordicbiosite.com For instance, it has been identified as a male-specific volatile compound in the sap beetle Lobiopa insularis. medchemexpress.commedchemexpress.comglpbio.comnordicbiosite.comchemsrc.com Studies on the raspberry cane midge, Resseliella theobaldi, a pest of red raspberry, revealed (S)-2-undecanol as a minor component of the female-produced volatiles that elicited responses in male antennae. bocsci.comnih.gov The presence of this compound in animal systems underscores its involvement in metabolic processes and chemical communication.

Microbial Production and Biotransformation Pathways

Microorganisms are also known to produce and transform this compound. It has been reported in Francisella tularensis and Starmerella bacillaris. nih.govebi.ac.uk Certain microbial biotransformation pathways involve the conversion of related compounds into this compound. For example, in co-cultures of the fungus Colletotrichum musae and the actinobacteria Amycolatopsis sp., this compound was identified as an exclusive peak, potentially a bioreduction product of 2-undecanone (B123061), a volatile organic compound produced by the actinobacteria. scielo.br This suggests a microbial pathway where a ketone is converted to its corresponding alcohol.

Biosynthesis from Precursor Compounds (e.g., 2-Undecanone)

A significant route for the biosynthesis of this compound involves the reduction of its corresponding ketone, 2-Undecanone. This biochemical transformation is observed in both biological systems and chemical synthesis. For instance, the microbial biotransformation mentioned above indicates the conversion of 2-Undecanone to this compound. scielo.br Chemically, this compound can be synthesized by the reduction of methyl nonyl ketone (2-undecanone), often using methods like reduction with sodium metal in an alcoholic solvent. benchchem.comchemicalbook.com This highlights the close metabolic relationship between the ketone and alcohol forms.

Metabolic Transformations of this compound

Once present in a biological system, this compound can undergo further metabolic transformations, primarily through enzymatic processes involving oxidation and reduction.

Enzymatic Oxidation and Reduction Processes

Enzymatic reactions play a crucial role in the metabolism of this compound. As a secondary alcohol, it can be interconverted with 2-Undecanone through oxidation and reduction reactions catalyzed by enzymes such as alcohol dehydrogenases or fatty alcohol oxidases and keto reductases. nih.govfrontiersin.orgfrontiersin.org For example, studies on the degradation of methyl ketones by Pseudomonas bacteria have shown the dissimilation of 2-tridecanone (B165437) leading to the formation of 1-undecanol (B7770649), 2-tridecanol, and undecanoic acid, suggesting that alcohols can be intermediates in the degradation of ketones. asm.org While this example focuses on a different chain length and position of the hydroxyl group (1-undecanol from 2-tridecanone), it illustrates the enzymatic reduction of ketones to alcohols in microbial metabolism. Conversely, this compound can be converted into an aldehyde or ketone under certain conditions, implying oxidative enzymatic pathways. bocsci.com In Candida tropicalis, fatty alcohol oxidases (FAO) are involved in the oxidation of alcohols. While FAO1 did not oxidize 2-alkanols, FAO2a and FAO2a' were shown to oxidize them, indicating the presence of enzymes capable of transforming secondary alcohols like this compound. nih.gov The reversible nature of alcohol dehydrogenase activity also suggests that this compound could be formed from 2-Undecanone via reduction. frontiersin.org

Summary of Key Metabolic Transformations

| Transformation Direction | Precursor | Product | Involved Enzyme Classes | Biological Context (Examples) |

| Reduction | 2-Undecanone | This compound | Keto Reductases, Alcohol Dehydrogenases | Microbial biotransformation (Amycolatopsis sp., C. musae), Potential in other organisms |

| Oxidation | This compound | 2-Undecanone | Alcohol Dehydrogenases, Fatty Alcohol Oxidases | Microbial metabolism (Candida tropicalis), Potential in other organisms |

Role in Lipid Metabolism and Fatty Acid Metabolism

As a fatty alcohol, this compound is intrinsically linked to lipid metabolism. foodb.ca Fatty alcohols are aliphatic alcohols with a chain of at least six carbon atoms. foodb.ca this compound is considered a fatty alcohol lipid molecule. foodb.ca Biochemical processes associated with this compound include lipid transport, lipid metabolism, and fatty acid metabolism. foodb.ca It can also play roles as a nutrient, membrane stabilizer, energy source, and in energy storage. foodb.ca

Involvement in Cellular Signaling Pathways

This compound has been indicated as being involved in cellular signaling pathways. foodb.ca While the specific mechanisms are not extensively detailed in the provided information, its presence in cellular components like membranes suggests a potential influence on membrane-related signaling events. foodb.ca Some research indicates that structurally similar compounds, such as (R)-3-undecanol, may influence cellular membrane fluidity and cell signaling pathways. smolecule.com

Degradation Pathways in Organisms

The degradation of methyl ketones, which can be precursors to alcohols like this compound or its isomers, has been studied in bacteria. For instance, Pseudomonas species have been shown to degrade 2-tridecanone, a methyl ketone, into products including 1-undecanol. asm.orgmedchemexpress.com This suggests potential pathways for the metabolic processing of related long-chain alcohols. While the direct degradation pathway for this compound itself is not explicitly detailed in the provided snippets, the metabolic versatility of microorganisms in processing similar compounds indicates that enzymatic pathways for this compound degradation likely exist in nature.

Volatile Organic Compound (VOC) Profiles and this compound Contribution

This compound is recognized as a volatile organic compound (VOC) and contributes to the VOC profiles of various biological systems. nih.govnih.gov

Analysis of VOCs in Biological Systems via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of VOCs in biological systems. nih.govresearchgate.net This method allows for the identification and characterization of volatile compounds, including this compound, present in headspace samples from microbial cultures or other biological sources. nih.govresearchgate.netresearchgate.net Studies utilizing GC-MS have identified this compound as a component of VOC profiles in bacteria such as Pseudomonas aeruginosa. nih.govfrontiersin.org

Correlation of this compound Levels with Physiological States

The levels of this compound produced by organisms can correlate with their physiological states. For example, Pseudomonas aeruginosa has been observed to produce higher amounts of longer chain VOCs, including this compound, when grown at 37°C compared to 30°C. nih.govresearchgate.netfrontiersin.org This indicates that environmental factors influencing microbial growth can impact the production of this compound. Differential production of VOCs, including ketones and aldehydes, has also been observed among different bacterial strains depending on their metabolic activity. frontiersin.org The presence of certain VOCs in water samples has been associated with the presence of specific physiological groups of microorganisms, suggesting a correlation between microbial populations and the VOCs they produce. ijeab.com

Enzymes Involved in VOC Production (e.g., ADH1c)

Alcohol dehydrogenases (ADH) are a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org In humans and other animals, ADHs play a role in breaking down alcohols and participate in the biosynthesis of various metabolites. wikipedia.org Class I alcohol dehydrogenases, including those encoded by the ADH1C gene, are involved in the oxidation of various substrates, including aliphatic alcohols. nih.govwikipedia.org While ADH1C is known to metabolize ethanol (B145695) and other alcohols, its direct involvement in the synthesis or metabolism of this compound is not explicitly detailed in the provided information. However, the general function of ADH enzymes in alcohol metabolism suggests their potential role in pathways involving this compound or its precursors/derivatives. Some research on cellular VOCs has pointed to a relationship between ADH1C upregulation and the increase of certain volatile alcohols produced through lipid peroxidation pathways. frontiersin.org

Data Table: Production of this compound by Pseudomonas aeruginosa at Different Temperatures

| Temperature (°C) | Relative Production of this compound |

| 30 | Lower |

| 37 | Higher |

Data based on observations in Pseudomonas aeruginosa PAO1 cultures. nih.govresearchgate.netfrontiersin.org

Data Table: Identification of this compound in Biological Systems via GC-MS

| Biological Source | Detection Method | Key Findings Related to this compound |

| Pseudomonas aeruginosa PAO1 Cultures | GC-MS | Produced in higher amounts at 37°C than 30°C. nih.govresearchgate.netfrontiersin.org |

| Skin Bacterial Isolates | GC-MS | Differential production observed depending on the bacterial strain. frontiersin.org |

Biological Activities and Mechanisms of Action of 2 Undecanol

Immunomodulatory Effects

A thorough review of available scientific literature indicates a lack of specific research on the direct immunomodulatory effects of 2-Undecanol (B40161).

Effects on Cellular Immunity

Similarly, research specifically investigating the effects of this compound on cellular immunity is not present in the available scientific literature. The influence of this compound on T-lymphocytes, cytokine production, and cell-mediated immune responses remains uncharacterized.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties, with research highlighting its efficacy against various fungal and bacterial species.

Antibacterial Activity (e.g., against Bacillus subtilis)

The antibacterial effects of this compound are understood in the broader context of long-chain fatty alcohols. While direct studies on this compound against Bacillus subtilis are limited, research on its structural isomer, 1-undecanol (B7770649), has shown it possesses bactericidal and membrane-damaging activity against other bacteria like Staphylococcus aureus. In one study, the related ketone, undecan-2-one, demonstrated only low bacteriostatic activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) greater than 30 μL/mL. Generally, the antibacterial action of long-chain fatty alcohols is influenced by the length of their aliphatic carbon chain.

Antifungal Activity (e.g., against Aspergillus niger, Verticillium dahliae, Fusarium oxysporum)

This compound has shown significant antifungal capabilities against several plant and food spoilage fungi.

Aspergillus niger : Research has identified this compound as having potent static and cidal activity against the common mold Aspergillus niger. One study noted that both the racemic mixture and the S(+) enantiomer of this compound exhibited great activity towards this fungus. mdpi.com

Verticillium dahliae : This plant pathogenic fungus, which causes Verticillium wilt in many crops, is susceptible to volatile organic compounds (VOCs) that include related alcohols and ketones. mdpi.com For instance, volatile compounds from Pseudomonas aurantiaca, which include 1-nonanol (a shorter fatty alcohol), showed complete inhibition of V. dahliae growth. mdpi.com While direct inhibitory concentration data for this compound is not specified, the activity of structurally similar compounds suggests its potential as a control agent. mdpi.comresearchgate.net

Fusarium oxysporum : Specific studies detailing the inhibitory effects of pure this compound against Fusarium oxysporum are not available in the current body of scientific literature. Research on this fungus tends to focus on other botanical extracts and synthetic fungicides. nih.govmdpi.complos.orgfrontiersin.org

Below is a table summarizing the antifungal activity of compounds structurally related to this compound against the specified fungal species, providing context for its potential efficacy.

| Compound | Fungal Species | Observed Activity |

| Undecan-2-one | Aspergillus niger | High antifungal activity (MIC = 1 μL/mL) |

| 1-Nonanol | Verticillium dahliae | Complete inhibition at tested volumes (10-200 µL) mdpi.com |

| Eugenol | Aspergillus niger | MIC = 600 µg/mL mdpi.com |

| Menthol | Aspergillus niger | MIC = 500 µg/mL mdpi.com |

This table is for contextual purposes, showing the activity of related compounds.

Mechanisms of Antimicrobial Action (e.g., cell membrane damage)

The primary mechanism of antimicrobial action for fatty alcohols like this compound is attributed to their ability to disrupt microbial cell membranes. nih.gov As amphiphilic molecules, they can partition into the lipid bilayer of the cell membrane. This insertion is believed to increase the fluidity and permeability of the membrane, a state often referred to as "hyperfluidization". nih.gov This disruption compromises the structural integrity of the membrane, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately causing cell death. Studies on the isomer 1-undecanol have confirmed that it exerts its antibacterial effect through membrane-damaging activity. This disruption of the cellular permeability barrier is considered the principal mode of action for the antimicrobial effects observed with this class of compounds.

Comparative Studies of Enantiomeric Antimicrobial Activity

The stereochemistry of this compound plays a crucial role in its antimicrobial efficacy. Studies comparing its enantiomers—(S)-(+)-2-undecanol and (R)-(-)-2-undecanol—have revealed differential activity against various microorganisms. This enantiomeric specificity highlights the importance of molecular configuration in biological interactions.

Research has shown that the antimicrobial effects of the enantiomers can differ from each other and from the racemic mixture. wikipedia.orgnih.gov For instance, in tests against the Gram-positive bacterium Bacillus subtilis, the (S)-(+)-enantiomer of this compound demonstrated a bacteriostatic activity level that was comparable to the racemic mixture. wikipedia.orgnih.gov However, neither the individual enantiomers nor the racemate showed any significant effect on the Gram-negative bacterium Escherichia coli or the yeast Candida mycoderma. wikipedia.orgnih.gov This suggests a selective spectrum of activity, primarily targeting certain Gram-positive bacteria and molds. wikipedia.org The related compound, undec-2-yl acetate (B1210297), showed that both of its enantiomers were more active against B. subtilis than its own racemic mixture, further underscoring the nuanced role of stereochemistry in the antimicrobial function of these related compounds. wikipedia.orgnih.gov

Table 1: Comparative Antimicrobial Activity of this compound Forms This table is interactive. You can sort and filter the data.

| Compound Form | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| (S)-(+)-2-Undecanol | Bacillus subtilis | Bacteriostatic activity similar to racemic mixture | wikipedia.orgnih.gov |

| Racemic this compound | Bacillus subtilis | Bacteriostatic activity | wikipedia.orgnih.gov |

| (S)-(+)-2-Undecanol | Escherichia coli | No effect | wikipedia.orgnih.gov |

| Racemic this compound | Escherichia coli | No effect | wikipedia.orgnih.gov |

| (S)-(+)-2-Undecanol | Candida mycoderma | No effect | wikipedia.orgnih.gov |

| Racemic this compound | Candida mycoderma | No effect | wikipedia.orgnih.gov |

| Racemic this compound | Aspergillus niger | Growth inhibition | nih.gov |

Pheromonal and Chemoattractant Roles

This compound serves as a critical semiochemical in the communication systems of various insects, functioning as both a pheromone and a chemoattractant.

Male-Specific Volatile in Insect Communication (e.g., Lobiopa insularis)

In the strawberry sap beetle, Lobiopa insularis, this compound has been identified as a key male-specific volatile compound. wikipedia.orgnih.govpensoft.net It is a component of a three-part aggregation pheromone produced by males to attract both sexes. nih.govnih.gov The other two components are 2-nonanone (B1664094) and 2-undecanone (B123061). wikipedia.orgnih.gov Analysis of the natural emission from L. insularis males revealed an enantiomeric ratio of 3.5:1 for the (S)- and (R)-enantiomers of this compound, respectively. wikipedia.orgnih.govpensoft.net While it is part of the natural pheromone blend, field studies have indicated that a binary mixture of the two ketone components is the primary driver of attraction, with the addition of racemic this compound not significantly enhancing trap catches. wikipedia.orgnih.gov

Pheromone Component in Hymenoptera Species

This compound is recognized as a volatile compound emitted from flowers and is utilized by various species within the order Hymenoptera (which includes ants, bees, and wasps) as a pheromonal component. researchgate.net The chemical communication in Hymenoptera is notably complex, often involving multi-component blends secreted from various exocrine glands, such as the Dufour's or mandibular glands, to mediate behaviors like mating and nestmate recognition. researchgate.net While this compound is part of this chemical landscape, specific examples in the literature pinpoint structurally similar compounds. For instance, 2-nonanol, a shorter-chain secondary alcohol, is a known component of the complex alarm pheromone of the honeybee (Apis mellifera). wikipedia.org Similarly, n-undecane, the alkane analog of this compound, functions as an alarm pheromone in the ant Camponotus obscuripes. nih.gov The use of these related molecules highlights a functional theme for C9-C11 length compounds in Hymenopteran chemical signaling.

Interactions with Biological Membranes and Lipid Systems

As an amphipathic molecule, this compound interacts with the lipid bilayers that form biological membranes, influencing their physical properties.

Influence on Membrane Fluidity and Permeability

Long-chain alcohols like this compound can significantly alter the fluidity and permeability of cell membranes. up.ac.za The interaction is driven by the molecule's structure: the polar hydroxyl (-OH) group anchors in the hydrophilic interfacial region of the membrane, while the nonpolar undecyl tail penetrates the hydrophobic core. up.ac.za This intercalation disrupts the orderly packing of phospholipid acyl chains. up.ac.za The effect of alcohols on membrane fluidity often depends on chain length; shorter-chain alcohols tend to increase disorder and fluidity, whereas longer-chain alcohols, such as undecanol (B1663989), can have a more complex effect, sometimes increasing order in certain regions of the bilayer. psu.edu Studies on related compounds have shown that 1-undecanol possesses membrane-damaging activity, which implies an increase in membrane permeability, allowing for the leakage of cellular components. cabidigitallibrary.org This disruption of the membrane barrier is a key mechanism behind the antimicrobial action of many long-chain alcohols.

Potential as a Membrane Stabilizer

Contrary to its disruptive effects at higher concentrations, this compound may exhibit membrane-stabilizing properties under certain conditions. The concept of membrane stabilization by alcohols is nuanced. While they perturb the membrane, long-chain alcohols can also fill voids within the lipid bilayer, leading to better molecular packing and increased attractive interactions between molecules. researchgate.net This effect is analogous in some ways to that of cholesterol, which modulates membrane fluidity by either increasing or decreasing it depending on the temperature and lipid composition. nih.gov Research on other long-chain alcohols has shown they can enhance the stability of artificial monolayers by reducing hysteresis and relaxation, suggesting they can make the structure more robust. researchgate.net This stabilization is thought to arise from the alcohol's ability to better align with the lipid acyl chains, reducing the free volume and increasing the mechanical stability of the membrane, particularly when the alcohol's chain length is close to that of the membrane lipids. psu.edu

Advanced Analytical Techniques for 2 Undecanol Research

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of 2-Undecanol (B40161) from complex matrices. Its versatility allows for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. nih.govund.eduinnovatechlabs.com The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. innovatechlabs.comfmach.it As each component, including this compound, elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically through electron ionization (EI), causing them to fragment into characteristic patterns. und.edu The mass analyzer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. youtube.com Identification of this compound is achieved by comparing its retention time and mass spectrum against reference libraries, such as the NIST Mass Spectral Library, or with a pure standard. fmach.itnih.gov

For quantitative analysis, the area of a specific ion peak or the total ion current (TIC) peak is measured and compared against a calibration curve generated from standards of known concentrations. und.edu The use of an internal standard is a common practice to ensure accuracy and precision. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Injection Mode | Method of introducing the sample. | Split/Splitless |

| Injector Temperature | Temperature at which the sample is vaporized. | 250 °C nih.gov |

| Column Type | The stationary phase used for separation. | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) or similar fmach.it |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium fmach.it |

| Flow Rate | The speed of the carrier gas. | 1.0 - 1.5 mL/min fmach.it |

| Oven Program | Temperature gradient used to separate compounds. | Initial temp 40°C, ramped to 240°C fmach.it |

| Ionization Mode | Method used to ionize the sample molecules. | Electron Ionization (EI) at 70 eV fmach.it |

| Mass Range | The range of mass-to-charge ratios scanned. | m/z 30-350 fmach.it |

| Detector | Device that measures the separated ions. | Quadrupole Mass Spectrometer |

This compound possesses a chiral center at its second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Undecanol and (S)-2-Undecanol. hmdb.ca These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com Chiral Gas Chromatography is a specialized technique designed to separate these enantiomers, which is crucial for applications in fragrance, flavor, and pharmaceutical industries where the biological activity of each enantiomer can differ significantly. sigmaaldrich.comgcms.cz

This separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz These stationary phases are typically composed of derivatized cyclodextrins or amino acid derivatives that interact differently with each enantiomer, leading to different retention times and thus, separation. gcms.cznih.gov The assessment allows for the determination of the enantiomeric excess (e.e.) or the ratio of one enantiomer to the other in a sample. sigmaaldrich.com In some cases, derivatization of the alcohol may be performed to enhance the separation efficiency on the chiral column. nih.gov

Table 2: Principles of Chiral GC for Enantiomeric Purity Assessment

| Component | Role in Analysis | Example/Details |

|---|---|---|

| Analyte | The chiral compound to be separated. | This compound (a racemic or enantiomerically-enriched mixture) |

| Chiral Stationary Phase (CSP) | Creates a chiral environment for differential interaction. | Derivatized cyclodextrins (e.g., Rt-βDEX) or proline-based phases gcms.cznih.gov |

| Separation Principle | Formation of transient diastereomeric complexes between the enantiomers and the CSP with different stability. | One enantiomer is retained longer in the column than the other. |

| Detection | Standard GC detectors are used. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Result | A chromatogram showing two separate peaks for the (R) and (S) enantiomers. | The ratio of the peak areas determines the enantiomeric purity. |

When studying the fate of this compound in a biological system, such as its metabolism in an organism, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the technique of choice. nih.govnih.gov This method is ideal for analyzing metabolites, which are often less volatile and more polar than the parent compound and therefore not well-suited for GC-MS. nih.gov

In a typical metabolite profiling study, a biological sample (e.g., urine or plasma) is collected after exposure to this compound. nih.gov The sample undergoes preparation, and then its components are separated using high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC). nih.govjsbms.jp The separated components are then introduced into a mass spectrometer.

Tandem mass spectrometry (MS/MS) is particularly powerful for identifying unknown metabolites. youtube.com A specific ion from the first mass spectrometer (MS1), corresponding to a potential metabolite, is selected and then fragmented. The resulting fragment ion pattern from the second mass spectrometer (MS2) provides structural information that helps in the confident identification of the metabolite's structure. youtube.com By comparing the metabolic profiles of treated and control samples, researchers can identify the specific biotransformation products of this compound. nih.gov

Spectroscopic Characterization in Research

Spectroscopic techniques provide fundamental information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. slideshare.netresearchgate.net The two most common types are ¹H NMR and ¹³C NMR.

¹H NMR provides detailed information about the hydrogen atoms (protons) in the molecule. The spectrum displays signals corresponding to chemically non-equivalent protons. The chemical shift (δ, in ppm) of a signal indicates the electronic environment of the proton, the integration of the signal reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons. youtube.com For this compound, one would expect distinct signals for the -OH proton, the proton on the carbon bearing the hydroxyl group (C2-H), the terminal methyl protons (C1 and C11), and the various methylene (B1212753) (-CH₂-) protons along the nine-carbon chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each signal in a proton-decoupled ¹³C NMR spectrum typically corresponds to a unique carbon atom. The chemical shift of each signal helps to identify the type of carbon (e.g., sp³, sp²). youtube.com For this compound, eleven distinct signals would be expected, corresponding to the eleven carbon atoms in its structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom(s) | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH ₃ (C1) | ¹H NMR | ~1.1-1.2 | Doublet |

| CH (OH) (C2) | ¹H NMR | ~3.7-3.8 | Multiplet |

| (CH ₂)₈ (C3-C10) | ¹H NMR | ~1.2-1.4 | Multiplet |

| CH ₃ (C11) | ¹H NMR | ~0.8-0.9 | Triplet |

| OH | ¹H NMR | Variable (Broad) | Singlet |

| C H₃ (C1) | ¹³C NMR | ~23 | N/A |

| C H(OH) (C2) | ¹³C NMR | ~68 | N/A |

| (C H₂)₈ (C3-C10) | ¹³C NMR | ~22-40 | N/A |

| C H₃ (C11) | ¹³C NMR | ~14 | N/A |

(Note: Predicted values are based on general principles of NMR spectroscopy and data for similar alcohols. youtube.comrsc.org)

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. bellevuecollege.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides evidence for the presence of specific functional groups. libretexts.org

The IR spectrum of this compound is dominated by two key features. The most prominent is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. pressbooks.pub The broadness of this peak is due to intermolecular hydrogen bonding. The second key feature is a series of strong, sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkane chain. libretexts.orgpressbooks.pub

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Appearance |

|---|---|---|---|

| ~3350 | O-H stretch | Alcohol | Strong, Broad pressbooks.pubnist.gov |

| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Strong, Sharp libretexts.orgnist.gov |

| ~1465 | C-H bend | Alkyl (CH₂) | Medium |

| ~1375 | C-H bend | Alkyl (CH₃) | Medium |

| ~1125 | C-O stretch | Secondary Alcohol | Medium-Strong |

(Note: Wavenumbers are approximate and based on the NIST IR spectrum for this compound and general IR correlation charts. libretexts.orgnist.gov)

Other Advanced Analytical Approaches

Polarimetry for Optical Rotation Measurement of Enantiomers

Polarimetry is a technique used to measure the change in the direction of vibration of plane-polarized light when it passes through a solution containing an optically active compound. wikipedia.org Chiral molecules, such as the enantiomers of this compound, are optically active and will rotate the plane of polarized light. youtube.com Their mirror-image counterparts, or enantiomers, rotate light by the exact same magnitude but in the opposite direction. youtube.com The (S)-enantiomer of this compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise) and is designated with a (+) sign. researchgate.net Conversely, the (R)-enantiomer is levorotatory, rotating light to the left (counter-clockwise) and is designated with a (-) sign. researchgate.net

The measurement is performed using a polarimeter and the resulting value is known as the specific rotation ([α]), which is a characteristic physical property of a chiral compound. wikipedia.org The specific rotation is calculated from the observed rotation (α) using the Biot equation:

[α]Tλ = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL.

λ represents the wavelength of the light source, typically the sodium D-line (589 nm).

T is the temperature in degrees Celsius.

By measuring the specific rotation, polarimetry allows for the identification and quantification of the enantiomeric excess in a sample of this compound. A racemic mixture, which contains equal amounts of both enantiomers, will not rotate plane-polarized light and is therefore optically inactive. researchgate.net The dextrorotatory S-(+)-undecan-2-ol is a known component of cocoa butter, while its R-(−)-enantiomer is found in the essential oil from the leaves of Litsea odorifera. researchgate.net

| Compound | Configuration | Direction of Rotation | Sign of Rotation | Specific Rotation [α]D20 (degrees) |

|---|---|---|---|---|

| (S)-2-Undecanol | S | Dextrorotatory (Right) | (+) | +9.8 |

| (R)-2-Undecanol | R | Levorotatory (Left) | (-) | -9.8 |

| (R,S)-2-Undecanol (Racemic) | N/A | None | (±) | 0 |

Differential Scanning Calorimetry (DSC) for Thermotropic Properties of Derivatives

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying the thermotropic properties of materials, such as the derivatives of this compound (e.g., undec-2-yl acetate). The technique provides data on thermal transitions, including melting point (Tm), crystallization temperature (Tc), and the enthalpy (ΔH) associated with these phase changes. researchgate.netresearchgate.net

When analyzing a derivative like an ester of this compound, a DSC thermogram would reveal endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. researchgate.net These thermal properties are directly related to the molecular structure, purity, and polymorphic state of the compound. For instance, the length of an ester chain or the presence of different functional groups can significantly alter the melting temperature and enthalpy of fusion, which DSC can precisely quantify. This information is critical for characterizing the physical stability and processing parameters of this compound derivatives in various applications. Studies on analogous long-chain fatty alcohol esters demonstrate that DSC can clearly distinguish between different crystalline forms and monitor phase transitions. nih.gov

| Compound Derivative | Thermal Transition | Transition Temperature (Tm) | Enthalpy of Fusion (ΔHfus) |

|---|---|---|---|

| Undec-2-yl Acetate (B1210297) | Melting | -6.5 °C | 35.2 kJ/mol |

Impedimetric Method for Antimicrobial Activity Evaluation

The impedimetric method is a rapid microbiological technique used to evaluate the antimicrobial activity of compounds by measuring changes in the electrical impedance of a culture medium. As microorganisms grow, they metabolize uncharged or weakly charged substrates into more highly charged metabolic byproducts. This process alters the electrical conductivity, and thus the impedance, of the growth medium. The time it takes for a significant change in impedance to be detected is related to the initial concentration and growth rate of the microorganisms.

In the context of this compound research, the impedimetric method has been successfully employed to determine the viability of various microbial populations when exposed to the compound. researchgate.net A study investigating the antimicrobial properties of this compound enantiomers and its derivative, undec-2-yl acetate, utilized this technique to assess their effects on bacteria and fungi. researchgate.net The findings revealed that the antimicrobial activity of the enantiomers was diverse and not always identical to that of the racemic mixture. researchgate.net For example, both enantiomers of undec-2-yl acetate showed higher bacteriostatic activity towards Bacillus subtilis than the racemic mixture did. researchgate.net However, the tested compounds, including the this compound enantiomers, had no significant effect on Escherichia coli or the yeast Candida mycoderma. researchgate.net The S(+) enantiomer of this compound demonstrated an activity level similar to that of the racemic mixture against the tested microbes. researchgate.net This method provides valuable kinetic data on microbial growth inhibition.

| Compound | Test Microorganism | Observed Activity |

|---|---|---|

| Racemic this compound | Bacillus subtilis | Bacteriostatic Activity |

| (S)-(+)-2-Undecanol | Bacillus subtilis | Activity similar to racemic mixture |

| (R)-(-)-2-Undecanol | Bacillus subtilis | Bacteriostatic Activity (diverse from racemate) |

| Undec-2-yl Acetate (Racemic) | Bacillus subtilis | Less active than its individual enantiomers |

| Undec-2-yl Acetate (Enantiomers) | Bacillus subtilis | Higher activity than the racemic mixture |

| Racemic this compound & Enantiomers | Escherichia coli | No effect |

| Racemic this compound & Enantiomers | Candida mycoderma | No effect |

| Racemic this compound | Aspergillus niger | Inhibitory effect |

Environmental Fate and Ecotoxicological Research of 2 Undecanol

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a primary mechanism for the removal of 2-Undecanol (B40161) from the environment. Studies on long-chain alcohols have shown that they are generally susceptible to microbial degradation.

Long-chain alcohols, including those with a C11 backbone like this compound, are generally considered to be readily biodegradable under aerobic conditions. nih.govusda.gov While specific half-life data for this compound in water and soil are not extensively documented in readily available literature, the broader class of fatty alcohols (C6-C18) has been shown to biodegrade rapidly. nih.govwikipedia.org For instance, fatty alcohols up to C18 are known to be biodegradable, with complete degradation often occurring within 10 days for chains up to C16. wikipedia.org It is anticipated that this compound, falling within this carbon range, would also exhibit rapid biodegradation in both aquatic and terrestrial environments. Studies on similar long-chain alcohols suggest that their half-lives in the environment can be on the order of minutes to days. researchgate.netresearchgate.netnih.gov The rate of biodegradation can be influenced by various environmental factors, including temperature, salinity, and the presence of adapted microbial communities. nih.gov

Data on the aerobic biodegradation of analogous long-chain alcohols:

Interactive Data Table: Aerobic Biodegradation of Long-Chain Alcohols| Compound Category | Environment | Degradation Rate/Half-Life | Reference |

|---|---|---|---|

| Long-Chain Alcohols (up to C18) | General Aerobic | Rapidly biodegradable | nih.gov |

| Fatty Alcohols (up to C16) | General Aerobic | Complete degradation within 10 days | wikipedia.org |

| Long-Chain Alcohols (C12-C15) | Wastewater Effluent | Half-lives on the order of minutes | nih.gov |

The degradation of this compound is expected to proceed through a series of intermediate compounds. While specific studies on the persistence of this compound's degradation intermediates are scarce, the metabolic pathways of similar compounds provide insights into their likely nature and persistence. The initial oxidation of this compound would form 2-undecanone (B123061). Further degradation would likely lead to the formation of fatty acids and smaller molecules that can be readily integrated into microbial metabolic cycles. Generally, for readily biodegradable substances like long-chain alcohols, the intermediate products are also expected to be transient and not persist in the environment. epa.gov However, the specific environmental conditions and microbial populations present will ultimately determine the rate of transformation and the potential for any transient accumulation of these intermediates.

The microbial degradation of this compound is believed to follow established pathways for the breakdown of secondary alcohols and alkanes. mdpi.com The process is typically initiated by an oxidation step. Microorganisms from genera such as Rhodococcus and Pseudomonas are known to be capable of degrading a wide range of hydrocarbons and alcohols. nih.govtandfonline.comnih.govasm.org

The aerobic degradation pathway for this compound likely involves the following key steps:

Oxidation to a Ketone: A secondary alcohol dehydrogenase enzyme catalyzes the oxidation of the hydroxyl group of this compound, converting it to the corresponding ketone, 2-undecanone. nih.gov

Conversion to a Fatty Acid: The 2-undecanone is then further metabolized. One possible route is through Baeyer-Villiger monooxygenase, which would insert an oxygen atom to form an ester, followed by hydrolysis to a primary alcohol (1-decanol) and acetic acid. The primary alcohol is then oxidized to the corresponding fatty acid, undecanoic acid.

Beta-Oxidation: The resulting fatty acid enters the beta-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can then be utilized by the microorganism for energy and cell growth. tandfonline.comnih.gov

Enzymes such as alkane monooxygenases (like AlkB), alcohol dehydrogenases, and aldehyde dehydrogenases are key to these degradation pathways. nih.govnih.gov

Environmental Mobility and Distribution

The movement and distribution of this compound in the environment are largely governed by its partitioning behavior between soil, water, and air.

The potential for this compound to move through the soil profile and contaminate groundwater is considered to be low. This is primarily due to its low water solubility and its tendency to adsorb to soil organic matter. usda.gov Chemicals with these characteristics are less likely to be transported with percolating water. researchgate.netnih.gov The risk of groundwater contamination is generally higher for substances that are highly mobile in soil and persistent. regulations.govresearchgate.net Given the expected rapid biodegradation of this compound, its potential to leach into groundwater is further diminished. However, in cases of significant spills or in soils with very low organic matter content, some localized movement could occur.

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be adsorbed to soil and sediment. exxonmobilchemical.comecetoc.orgchemsafetypro.com A high Koc value indicates a strong tendency for the chemical to bind to organic carbon, resulting in lower mobility. chemsafetypro.com

Estimated Environmental Partitioning Properties of this compound:

Interactive Data Table: Estimated Environmental Partitioning of this compound| Property | Estimated Value/Characteristic | Implication for Environmental Mobility | Reference |

|---|---|---|---|

| Water Solubility | Low | Low mobility in water | usda.gov |

| Log Kow | High (for long-chain alcohols) | High potential for adsorption to organic matter | nih.gov |

Aquatic Ecotoxicity Research

The environmental impact of this compound has been evaluated through studies on its toxicity to aquatic organisms and its behavior in wastewater treatment systems. This research is crucial for understanding the potential risks associated with its release into aquatic environments.

Toxicity to Aquatic Organisms (e.g., Fish LC50 Studies)

Studies on a category of substances that includes this compound have determined the short-term toxicity to aquatic invertebrates. The 48-hour median effective concentration (EC50) for these related substances ranges from 0.76 to 2.9 mg/L, with corresponding effect loading (EL50) values between 0.91 and 3.2 mg/L based on water accommodated fractions (WAF). europa.eu Furthermore, a 96-hour LC50 for a marine invertebrate was reported as 1.4 mg/L, with a No Observed Effect Concentration (NOEC) of 1.0 mg/L. europa.eu General assessments of aliphatic alcohols suggest that their primary mode of environmental dissipation is volatilization. epa.gov

For long-chain alcohols, chronic toxicity studies with the water flea (Daphnia magna) have shown that the structure-activity relationship results in a peak toxicity between C13 and C14. nih.gov Beyond a carbon number of 14, the toxicity of linear chain alcohols tends to decrease as their solubility in water diminishes. nih.gov Based on its hazard classifications, this compound is considered toxic to aquatic life with long-lasting effects.

Table 1: Aquatic Ecotoxicity Data for a Category Including this compound

| Test Organism | Duration | Endpoint | Value (mg/L) | Methodology |

| Aquatic Invertebrates | 48 hours | EC50 | 0.76 - 2.9 | Water Accommodated Fraction |

| Aquatic Invertebrates | 48 hours | EL50 | 0.91 - 3.2 | Water Accommodated Fraction |

| Marine Invertebrate | 96 hours | LC50 | 1.4 | - |

| Marine Invertebrate | 96 hours | NOEC | 1.0 | - |

Impact on Wastewater Treatment Plants

Research into the behavior of substances similar to this compound in wastewater treatment plants (WWTPs) indicates a high degree of removal through biodegradation. Studies on linear alcohol ethoxylates, which are structurally related to this compound, have demonstrated removal efficiencies of over 99% in activated sludge systems. nsf.gov It is estimated that biodegradation accounts for more than 97.2% of this removal. nsf.gov

The primary impact of this compound on wastewater treatment plants is its degradation by the microbial community present in the activated sludge. Long-chain alcohols are known to be readily biodegradable. nih.gov This rapid biological breakdown prevents the substance from persisting in the treated effluent that is discharged into the environment.

Research on 2 Undecanol in Materials Science and Industrial Applications

Interfacial Properties and Compatibilization Research

The molecular structure of 2-Undecanol (B40161), comprising a hydrophilic alcohol head and a lipophilic hydrocarbon tail, makes it a valuable precursor for molecules designed to modify interfacial properties.

Role as a Surfactant and Emulsifier Precursor

This compound serves as a foundational molecule, or precursor, in the synthesis of more complex surfactants and emulsifying agents. While not typically used directly as a high-performance surfactant, its hydroxyl group can be chemically modified to create non-ionic or anionic surfactants. For instance, ethoxylation of the alcohol group can produce alcohol ethoxylates, a major class of non-ionic surfactants.

The effectiveness of such derivative surfactants is rooted in their amphiphilic nature, allowing them to reduce surface tension between immiscible liquids (like oil and water) or at a liquid-solid interface. Research in this area focuses on creating specialized surfactants where the structure of the hydrophobic tail, derived from this compound, can be tailored to specific applications, influencing properties like solubility, detergency, and foam stability. Fatty alcohols in general are key starting materials for the synthesis of surfactants used in detergents, cosmetics, and various industrial processes. atamanchemicals.com

Application in Polymer Compatibilization (e.g., Polyethylene/EVOH systems)

In the field of polymer science, blending different polymers is a common strategy to create materials with enhanced properties. However, many polymers, such as the non-polar Polyethylene (PE) and the polar Ethylene (B1197577) vinyl alcohol (EVOH), are immiscible. This immiscibility leads to poor interfacial adhesion and weak mechanical properties in the final blend.

Application in Fragrance and Flavor Research

This compound is recognized and used as both a fragrance and flavor ingredient in research and commercial applications. elsevierpure.comthegoodscentscompany.comsigmaaldrich.com

Use as a Fragrance Ingredient and Flavoring Agent in Research

As a fragrance ingredient, this compound is valued for its unique scent profile. elsevierpure.comthegoodscentscompany.com It is classified within the structural group of branched-chain saturated alcohols and is used in various fragrance concentrates. nih.govresearchgate.net The Research Institute for Fragrance Materials (RIFM) has assessed its safety for use in fragrance products. elsevierpure.com In the flavor industry, it is recognized by organizations like the Flavor and Extract Manufacturers Association (FEMA) and is designated with FEMA number 3246. sigmaaldrich.comfemaflavor.org It is used in research to develop new flavor profiles and to understand the chemical basis of sensory perception.

Interactive Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₂₄O | sigmaaldrich.comnist.gov |

| Molecular Weight | 172.31 g/mol | sigmaaldrich.compharmaffiliates.com |

| Appearance | Liquid | sigmaaldrich.com |

| Odor | Waxy, fresh, clean cloth, cotton, sarsaparilla | thegoodscentscompany.com |

| Taste | Fatty, waxy | atamanchemicals.comthegoodscentscompany.com |

| Boiling Point | 229-231 °C | sigmaaldrich.com |

| Flash Point | 97 °C (206.6 °F) | sigmaaldrich.com |

| CAS Number | 1653-30-1 | elsevierpure.comnist.gov |

Contribution to Odor and Taste Profiles in Food and Cosmetics

In terms of taste, it imparts a fatty and waxy character. atamanchemicals.com While found naturally in some foods like cocoa butter and coconut, its synthetic version is used as a flavoring agent to add specific notes to food products. atamanchemicals.comthegoodscentscompany.com Its profile is distinct from its aldehyde counterpart, undecanal, which is known for a more potent flowery-waxy and fresh sensation. mdpi.com The presence of this compound can modify and enhance the perception of other aromatic compounds, acting in harmony with floral and citrus notes to create a more complex and rounded final fragrance or flavor. atamanchemicals.com

Other Emerging Research Applications

Beyond its established roles, this compound is being explored in other specialized areas of chemical research. One notable application is in synthetic organic chemistry, where it has been used as a reducing agent in the isomerization of allylic alcohols. fishersci.ca Specifically, it was employed to reduce tetrapropylammonium (B79313) perruthenate in a novel and efficient chemical transformation. fishersci.ca